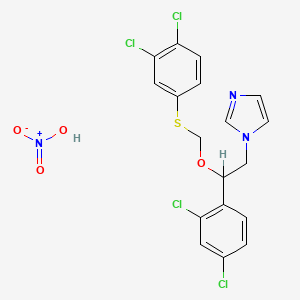![molecular formula C20H12O2 B14467548 [1,2'-Binaphthalene]-1',4'-dione CAS No. 65490-97-3](/img/structure/B14467548.png)
[1,2'-Binaphthalene]-1',4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2’-Binaphthalene]-1’,4’-dione is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected through a single bond, with a quinone functional group at the 1 and 4 positions of one of the naphthalene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2’-Binaphthalene]-1’,4’-dione typically involves the oxidative coupling of 2-naphthol. One common method employs the use of ferric chloride (FeCl3) as an oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of [1,2’-Binaphthalene]-1’,4’-dione can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
[1,2’-Binaphthalene]-1’,4’-dione undergoes various chemical reactions, including:
Oxidation: The quinone group can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthalene compounds .
科学的研究の応用
[1,2’-Binaphthalene]-1’,4’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of [1,2’-Binaphthalene]-1’,4’-dione involves its interaction with various molecular targets and pathways. The quinone group can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can induce apoptosis in cancer cells through oxidative damage .
類似化合物との比較
Similar Compounds
2,2’-Binaphthalene: Similar in structure but lacks the quinone functional group.
1,1’-Binaphthalene: Another binaphthyl derivative with different substitution patterns.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand used in asymmetric synthesis.
Uniqueness
The presence of the quinone functional group in [1,2’-Binaphthalene]-1’,4’-dione distinguishes it from other binaphthyl derivatives. This functional group imparts unique redox properties and potential biological activities, making it a valuable compound for various applications .
特性
CAS番号 |
65490-97-3 |
|---|---|
分子式 |
C20H12O2 |
分子量 |
284.3 g/mol |
IUPAC名 |
2-naphthalen-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H12O2/c21-19-12-18(20(22)17-10-4-3-9-16(17)19)15-11-5-7-13-6-1-2-8-14(13)15/h1-12H |
InChIキー |
ZUSYKTUCTWROJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Methanoindeno[1,7-cd][1,2]oxazole](/img/structure/B14467472.png)
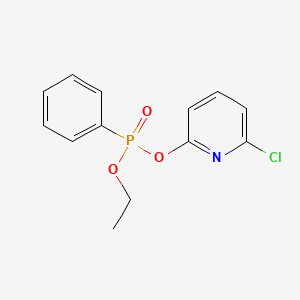
![3-(Prop-2-en-1-yl)-7-propyl-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14467479.png)
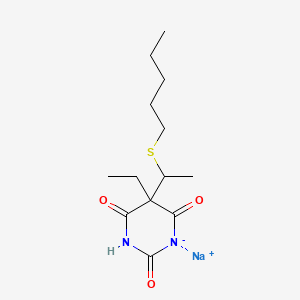
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)benzamide](/img/structure/B14467503.png)
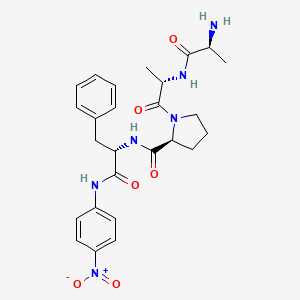

![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
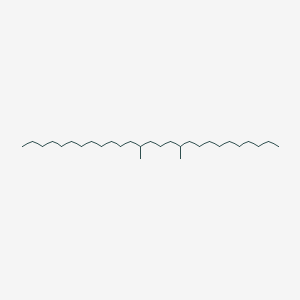
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)
![7-Bromo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14467546.png)

![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)
